molecular formula C10H11NO4S B5085533 2-[(1-carboxypropyl)thio]nicotinic acid

2-[(1-carboxypropyl)thio]nicotinic acid

Cat. No. B5085533
M. Wt: 241.27 g/mol
InChI Key: BDUZHLLXDWNLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-carboxypropyl)thio]nicotinic acid, also known as CPNA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPNA is a derivative of nicotinic acid, which is a form of vitamin B3. CPNA is a thionated derivative of nicotinic acid, meaning that it contains a sulfur atom in place of one of the oxygen atoms in the carboxylic acid group. This modification has been shown to enhance the biological activity of the compound.

Mechanism of Action

The mechanism of action of 2-[(1-carboxypropyl)thio]nicotinic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-[(1-carboxypropyl)thio]nicotinic acid has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. 2-[(1-carboxypropyl)thio]nicotinic acid has also been shown to inhibit the NF-kappaB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
2-[(1-carboxypropyl)thio]nicotinic acid has been shown to have a variety of biochemical and physiological effects in cells and animals. These include:
- Activation of the AMPK pathway, which can lead to increased glucose uptake and fatty acid oxidation in cells.
- Inhibition of the NF-kappaB pathway, which can reduce inflammation and immune responses.
- Induction of apoptosis in cancer cells.
- Protection against oxidative stress and DNA damage.
- Improvement of cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(1-carboxypropyl)thio]nicotinic acid is that it is a relatively small and simple molecule, which makes it relatively easy to synthesize and study. 2-[(1-carboxypropyl)thio]nicotinic acid has also been shown to have low toxicity in animal studies, which is important for potential therapeutic applications. One limitation of 2-[(1-carboxypropyl)thio]nicotinic acid is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.

Future Directions

There are several potential future directions for research on 2-[(1-carboxypropyl)thio]nicotinic acid. These include:
- Further investigation of the molecular mechanisms underlying the effects of 2-[(1-carboxypropyl)thio]nicotinic acid, which could lead to the development of more targeted therapies.
- Exploration of the potential therapeutic applications of 2-[(1-carboxypropyl)thio]nicotinic acid in other areas, such as metabolic disorders and cardiovascular disease.
- Investigation of the pharmacokinetics and pharmacodynamics of 2-[(1-carboxypropyl)thio]nicotinic acid in animals and humans, which could provide important information for potential clinical trials.

Synthesis Methods

2-[(1-carboxypropyl)thio]nicotinic acid can be synthesized through a multi-step process starting from nicotinic acid. The first step involves the conversion of nicotinic acid into 2-bromo-3-carboxypropyl nicotinic acid. This intermediate is then reacted with sodium thiosulfate to produce 2-[(1-carboxypropyl)thio]nicotinic acid.

Scientific Research Applications

2-[(1-carboxypropyl)thio]nicotinic acid has been investigated for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. In cancer research, 2-[(1-carboxypropyl)thio]nicotinic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation is a common factor in many diseases, and 2-[(1-carboxypropyl)thio]nicotinic acid has been shown to have anti-inflammatory effects. In neurological research, 2-[(1-carboxypropyl)thio]nicotinic acid has been investigated for its potential to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(1-carboxypropylsulfanyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-2-7(10(14)15)16-8-6(9(12)13)4-3-5-11-8/h3-5,7H,2H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUZHLLXDWNLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=C(C=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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